Computed Lipophilicity (XLogP3) Compared with 5-Methyl and Unsubstituted Furan-2-carbonyl Chlorides
The computed partition coefficient XLogP3, a key predictor of membrane permeability and ADME behavior, is substantially higher for 5-propylfuran-2-carbonyl chloride (3.0) than for the 5-methyl analog (2.2) and the parent furan-2-carbonyl chloride (1.5) [1]. This indicates that derivatives synthesized from the propyl-substituted acyl chloride will exhibit greater lipophilicity than those prepared from the shorter-chain analogs.
| Evidence Dimension | XLogP3 (computed octanol-water partition coefficient) |
|---|---|
| Target Compound Data | 3.0 |
| Comparator Or Baseline | 5-Methylfuran-2-carbonyl chloride (XLogP3 = 2.2); Furan-2-carbonyl chloride (XLogP3 = 1.5) |
| Quantified Difference | +0.8 logP units over 5-methyl; +1.5 logP units over parent |
| Conditions | Computed by XLogP3 3.0 algorithm as reported in PubChem (2025 release) |
Why This Matters
A higher XLogP3 value directly correlates with improved passive membrane permeability for the conjugated product, which is critical when the acylated intermediate is intended for intracellular target engagement applications.
- [1] PubChem. XLogP3-AA values: 5-propylfuran-2-carbonyl chloride (CID 45081442, XLogP=3.0), 5-methylfuran-2-carbonyl chloride (CID 2759851, XLogP=2.2), furan-2-carbonyl chloride (CID 68242, XLogP=1.5). National Center for Biotechnology Information. View Source
